Specific Scientific Field: This application falls under the field of Gerontology .
Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential senolytic agent . Senolytics are promising therapeutics that can preferentially eliminate senescent cells .
Methods of Application: A high-throughput automatized screening (HTS) of the commercial LOPAC®Pfizer library was performed on aphidicolin-induced senescent human fibroblasts to identify novel senolytics .
Results or Outcomes: Mice and worms exposed to MCOPPB also exhibited locomotion and lipid storage changes . Mechanistically, MCOPPB treatment activated transcriptional networks involved in the immune responses to external stressors, implicating Toll-like receptors (TLRs) .
Specific Scientific Field: This application falls under the field of Pain Management .
Summary of the Application: MCOPPB is a potent and selective agonist for the nociceptin receptor . It has been studied for its potential use in non-pharmacological treatment of pain .
Specific Scientific Field: This application falls under the field of Psychiatry .
Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential anxiolytic agent . Anxiolytics are medications that inhibit anxiety .
Summary of the Application: MCOPPB is a potent and selective agonist for the nociceptin receptor . It has been studied for its potential use in antinociception . Antinociception is the process of blocking the detection of a painful or injurious stimulus by sensory neurons .
Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential treatment for depression . It’s being studied for its potential use in improving emotional states .
Specific Scientific Field: This application falls under the field of Neurology .
Summary of the Application: MCOPPB is being studied for its potential use in the treatment of Parkinson’s disease . Parkinson’s disease is a long-term degenerative disorder of the central nervous system that mainly affects the motor system .
MCOPPB, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a synthetic compound that acts as a selective agonist for the nociceptin/orphanin FQ receptor (NOP). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety disorders. With a molecular formula of C26H40N4 and a molecular weight of approximately 408.62 g/mol, MCOPPB exhibits high affinity for the human NOP receptor, with a pKi value of 10.07, indicating significant selectivity over other opioid receptors such as the micro-, kappa-, and delta-receptors .
MCOPPB binds to and activates the NOP receptor, a G protein-coupled receptor (GPCR) found in the central nervous system and peripheral tissues []. NOP receptor activation by MCOPPB is believed to trigger various signaling pathways that ultimately lead to anxiolytic effects. Studies suggest MCOPPB may modulate stress responses, enhance neurogenesis (growth of new neurons), and improve neuronal function, contributing to its anxiolytic properties []. Additionally, recent research suggests MCOPPB may also have senolytic effects (removal of senescent cells), potentially impacting aging and age-related diseases [].
Research articles provide insights into these synthetic pathways but often focus on the structure-activity relationship rather than detailed synthetic procedures .
In pharmacological studies, MCOPPB has shown promising anxiolytic properties. In vivo experiments using mouse models indicated that oral administration of MCOPPB (10 mg/kg) resulted in significant anxiolytic-like effects comparable to diazepam, another well-known anxiolytic drug . Furthermore, MCOPPB has been identified as having senolytic activity, which means it can preferentially eliminate senescent cells, contributing to its potential role in aging-related therapies .
MCOPPB has potential applications in:
MCOPPB's interactions have been studied extensively concerning its binding affinity and selectivity among various receptors. It demonstrates:
Several compounds share similarities with MCOPPB regarding their mechanism of action or structural characteristics. Here are some notable examples:
Compound Name | Structure Type | Selectivity | Notable Effects |
---|---|---|---|
Nociceptin | Peptide | Specific to NOP | Endogenous ligand for NOP receptor |
SB-612111 | Non-peptide | High selectivity | Anxiolytic effects |
J-113397 | Non-peptide | Selective for NOP | Antinociceptive properties |
Orphanin FQ | Peptide | Specific to NOP | Modulates pain and stress responses |
MCOPPB stands out due to its non-peptide nature and high selectivity for the NOP receptor compared to other similar compounds. This unique profile allows it to be explored as a therapeutic agent without the side effects commonly associated with traditional opioids .